2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid (Z-Asp(OtBu)-OH, CAS 5545-52-8) is a selectively protected aspartic acid derivative engineered for orthogonal peptide and peptidomimetic synthesis . Featuring a benzyloxycarbonyl (Z) group on the alpha-amine and a tert-butyl (tBu) ester on the beta-carboxylate, it enables highly specific sequential deprotection. The Z-group is cleanly removed via catalytic hydrogenolysis under neutral conditions, while the tBu ester remains fully intact and is exclusively cleaved by moderate acids like trifluoroacetic acid (TFA) . This specific dual-protection profile makes it a critical precursor for solution-phase synthesis, the construction of base-sensitive peptide sequences, and the development of complex branched architectures where standard Fmoc or Boc strategies result in unacceptable side reactions .
Substituting Z-Asp(OtBu)-OH with the more common Fmoc-Asp(OtBu)-OH or Boc-Asp(OBzl)-OH fundamentally alters the required cleavage conditions, often leading to catastrophic synthetic failures in sensitive sequences [1]. Replacing it with Fmoc-Asp(OtBu)-OH forces the use of basic deprotection (e.g., 20% piperidine), which aggressively promotes aspartimide formation in susceptible sequences and generates non-volatile dibenzofulvene byproducts that complicate solution-phase purification [1]. Conversely, substituting with Boc-Asp(OBzl)-OH introduces a benzyl side-chain that necessitates extremely hazardous anhydrous HF for final cleavage [1]. Z-Asp(OtBu)-OH is uniquely positioned to avoid both basic conditions during N-terminal extension and HF during final cleavage, making it non-interchangeable for base-sensitive or HF-incompatible manufacturing routes [1].
Aspartimide formation is a notorious side reaction during the synthesis of Asp-containing peptides, particularly in Asp-Gly and Asp-Asn sequences [1]. Standard Fmoc-Asp(OtBu)-OH requires deprotection with 20% piperidine in DMF, a strongly basic environment that can drive aspartimide byproduct formation to 10–30% per cycle in susceptible sequences [1]. In contrast, the Z-group of Z-Asp(OtBu)-OH is removed via catalytic hydrogenolysis (H2, Pd/C) at neutral pH. This neutral deprotection pathway completely circumvents the base-catalyzed cyclization mechanism, maintaining aspartimide formation at <1% and preserving sequence integrity [1].
| Evidence Dimension | Aspartimide byproduct formation during N-terminal deprotection |
| Target Compound Data | <1% aspartimide formation (neutral H2/Pd-C hydrogenolysis) |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (10–30% formation in susceptible sequences via 20% piperidine) |
| Quantified Difference | >10-fold reduction in sequence-degrading side reactions |
| Conditions | Deprotection of susceptible Asp-Gly or Asp-Asn intermediates |
Prevents catastrophic yield loss and complex HPLC purification when synthesizing base-sensitive peptide sequences.
For syntheses requiring N-terminal deprotection independent of acid, Boc-Asp(OBzl)-OH is a traditional choice. However, its benzyl ester side-chain is highly stable to moderate acids and requires anhydrous hydrogen fluoride (HF) or strong Lewis acids (e.g., TFMSA) for final global deprotection [1]. Z-Asp(OtBu)-OH offers the same N-terminal orthogonality (cleavable by hydrogenolysis) but utilizes a tBu side-chain that is quantitatively cleaved by standard 95% trifluoroacetic acid (TFA) at room temperature [1]. This difference eliminates the need for specialized, highly hazardous HF-handling Teflon apparatus and severe safety protocols [1].
| Evidence Dimension | Acid stringency required for side-chain deprotection |
| Target Compound Data | Cleaved by 95% TFA (moderate acid, standard glassware) |
| Comparator Or Baseline | Boc-Asp(OBzl)-OH (requires anhydrous HF or TFMSA) |
| Quantified Difference | Complete elimination of HF dependency for global deprotection |
| Conditions | Final side-chain deprotection in orthogonal synthesis schemes |
Allows standard laboratories to perform complex orthogonal syntheses without investing in specialized HF-safe infrastructure.
In large-scale solution-phase peptide synthesis, the physical properties of deprotection byproducts dictate process efficiency. Fmoc-Asp(OtBu)-OH deprotection generates dibenzofulvene, a reactive and non-volatile byproduct that requires chemical scavenging and often silica gel chromatography to remove, reducing step yields by 10–15% [1]. The hydrogenolysis of Z-Asp(OtBu)-OH generates only toluene and carbon dioxide [1]. Because these byproducts are entirely volatile, they are removed by simple solvent evaporation, frequently yielding the free amine at >95% crude purity without any chromatographic intervention [1].
| Evidence Dimension | Deprotection byproduct volatility and purification requirement |
| Target Compound Data | 100% volatile byproducts (toluene, CO2), enabling direct use of crude amine |
| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (generates non-volatile dibenzofulvene requiring scavenging/chromatography) |
| Quantified Difference | Elimination of chromatographic purification steps for N-terminal deprotection |
| Conditions | Solution-phase peptide coupling and subsequent N-terminal deprotection |
Drastically reduces solvent consumption, labor, and yield bottlenecks in industrial-scale solution-phase manufacturing.
Ideal for large-scale solution-phase manufacturing where the volatility of Z-group deprotection byproducts (toluene and CO2) eliminates the need for intermediate chromatography, drastically reducing solvent consumption compared to Fmoc-based strategies [1].
The preferred building block for sequences containing Asp-Gly or Asp-Asn motifs, where neutral hydrogenolysis prevents the severe aspartimide formation associated with standard Fmoc/piperidine chemistry [2].
Deployed in complex, branched peptide synthesis where the N-terminus must be selectively unmasked (via Pd/C or HBr/AcOH) without disturbing acid-labile tBu side-chain protecting groups or requiring highly hazardous HF cleavage [3].